molecular formula C19H22N4O4 B11023312 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11023312
M. Wt: 370.4 g/mol
InChI Key: PVMALTNESBPVTQ-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the oxazole ring. The final step involves the formation of the propanamide linkage.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-haloketone with an amide.

    Formation of Propanamide Linkage: The final step involves the coupling of the pyrazole, methoxyphenyl, and oxazole intermediates to form the propanamide linkage under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide
  • N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]acetamide
  • N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(1,2-oxazol-5-yl)propanamide

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both methoxyphenyl and oxazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C19H22N4O4/c1-12-9-13(2)23(21-12)16-7-5-14(10-17(16)25-3)20-18(24)8-6-15-11-19(26-4)22-27-15/h5,7,9-11H,6,8H2,1-4H3,(H,20,24)

InChI Key

PVMALTNESBPVTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC)OC)C

Origin of Product

United States

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